molecular formula C10H11BrClNO3 B1379694 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene CAS No. 1393442-61-9

1-Bromo-5-butoxy-2-chloro-4-nitrobenzene

Cat. No. B1379694
M. Wt: 308.55 g/mol
InChI Key: YDUDUXNZIDETDE-UHFFFAOYSA-N
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Description

“1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” is a chemical compound with the CAS Number: 1393442-61-9 . It has a molecular weight of 308.56 and its IUPAC name is 1-bromo-5-butoxy-2-chloro-4-nitrobenzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” is 1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

Research indicates that ultrasound-assisted organic synthesis can be a valuable technique in the preparation of nitro aromatic ethers, including compounds similar to 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene. Harikumar and Rajendran (2014) detailed the enhanced synthesis of 1-butoxy-4-nitrobenzene through ultrasound irradiation, highlighting the method's efficiency and potential in organic synthesis processes (Harikumar & Rajendran, 2014).

Halogenation and Catalysis

Bovonsombat and Mcnelis (1993) explored the halogenation of polyalkylbenzenes, demonstrating the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene. Their work provides insight into the halogenation process, potentially applicable to compounds like 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene (Bovonsombat & Mcnelis, 1993).

X-ray Crystallography and Molecular Structure Analysis

Mroz et al. (2020) conducted a detailed analysis of anisotropic displacement parameters in isomorphous compounds closely related to 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene. Their findings emphasize the importance of experimental precision and the complexity of theoretical predictions in molecular structure analysis (Mroz et al., 2020).

Reaction Mechanisms and Intermediates

Gold, Miri, and Robinson (1980) investigated the role of sodium borohydride in nucleophilic aromatic substitution reactions, revealing intricate mechanisms and intermediate stages. This study provides a foundational understanding of reaction dynamics that could be pertinent to compounds such as 1-Bromo-5-butoxy-2-chloro-4-nitrobenzene (Gold et al., 1980).

Ionic Liquids and Radical Anion Reactivity

Ernst et al. (2013) highlighted the unique reactivity of radical anions of 1-bromo-4-nitrobenzene in ionic liquids, marking a significant departure from behavior observed in conventional solvents. This research could guide future studies on the reactivity and application of related compounds in novel solvent systems (Ernst et al., 2013).

Polymer Solar Cells and Charge Transfer Complexes

Fu et al. (2015) discovered that the introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells significantly enhanced device performance. Their work underscores the importance of charge transfer complexes in improving power conversion efficiency, relevant for solar energy applications (Fu et al., 2015).

Safety And Hazards

While specific safety and hazard information for “1-Bromo-5-butoxy-2-chloro-4-nitrobenzene” was not found, similar compounds like 1-Bromo-4-chloro-2-nitrobenzene are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They have been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-bromo-5-butoxy-2-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO3/c1-2-3-4-16-10-5-7(11)8(12)6-9(10)13(14)15/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUDUXNZIDETDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-butoxy-2-chloro-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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